![molecular formula C16H13NO3S B3125594 3-[(1,3-Benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde CAS No. 327047-71-2](/img/structure/B3125594.png)
3-[(1,3-Benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde
Overview
Description
Scientific Research Applications
Synthetic Organic Chemistry
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Medicinal Chemistry
Benzoxazole exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects .
Pharmaceutical Applications
Benzoxazole derivatives have been used in the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .
Antimicrobial Activity
Benzoxazole compounds have shown significant antimicrobial activity against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger .
Anticancer Activity
Benzoxazole compounds have shown anticancer activity against Human colorectal carcinoma (HCT116) cancer cell line . They have also shown cytotoxic effects in lung, breast, and colon cancer cells .
Industrial Applications
Benzoxazole has been used in various industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Benzoxazole derivatives, a class of compounds to which this compound belongs, have been known to exhibit a wide spectrum of pharmacological activities .
Mode of Action
Benzoxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzoxazole derivatives have been reported to influence a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Benzoxazole derivatives have been reported to exhibit a range of effects, including antimicrobial, antifungal, and anticancer activities .
properties
IUPAC Name |
3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-19-14-7-6-11(9-18)8-12(14)10-21-16-17-13-4-2-3-5-15(13)20-16/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADHEWAFRSGFMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSC2=NC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1,3-Benzoxazol-2-ylthio)methyl]-4-methoxybenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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